

Miliacin's Impact on Hair Density: A Clinical Trial Analysis and Comparative Guide

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Compound of Interest

Compound Name: Miliacin

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This guide provides a statistical analysis of clinical trial data on **miliacin** for hair density, offering an objective comparison with alternative hair loss treatments. It is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Executive Summary

A 2020 placebo-controlled, double-blind, randomized clinical trial by Keophiphath et al. investigated the efficacy of **miliacin** encapsulated with polar lipids (MePL) on hair density in women experiencing telogen effluvium (excessive hair shedding). The study demonstrated that oral supplementation with MePL for 12 weeks resulted in a statistically significant reduction in the density of hair in the telogen (resting) phase, a key marker of reduced hair shedding. While the anagen (growth) phase density did not show a significant difference compared to placebo, the marked decrease in telogen hairs suggests a potential shift in the hair growth cycle favoring hair retention. This guide will delve into the specifics of this trial, compare its outcomes with established treatments like minoxidil and finasteride, and explore the underlying biological mechanisms.

Comparative Analysis of Hair Density Treatments

The following table summarizes the quantitative outcomes from clinical trials of **miliacin**, finasteride, and minoxidil. It is important to note that direct comparisons are challenging due to

variations in study populations, durations, and primary endpoints.

Treatment	Study Population	Duration	Primary Outcome Measure	Result
Miliacin (MePL)	65 nonmenopausal women with telogen effluvium[1][2]	12 weeks[1][2]	Change in Telogen Hair Density	Significant reduction in telogen density vs. placebo[1][2][3]
Finasteride (1 mg/day)	212 men with androgenetic alopecia[4]	48 weeks[4]	Change in Anagen/Telogen Ratio	47% net improvement in anagen/telogen ratio vs. placebo[4]
Minoxidil (Oral)	36 women with chronic telogen effluvium[5]	12 months[5]	Hair Shedding Score (HSS)	Significant reduction in HSS from baseline[5]
Placebo	65 nonmenopausal women with telogen effluvium[1][2]	12 weeks[1][2]	Change in Telogen Hair Density	No significant change[1][2]
Placebo	212 men with androgenetic alopecia[4]	48 weeks[4]	Change in Anagen/Telogen Ratio	Decrease in anagen/telogen ratio[6]

Experimental Protocols

The primary method for assessing hair density and growth phases in the cited clinical trials is the phototrichogram. This non-invasive technique provides quantitative analysis of various hair parameters.

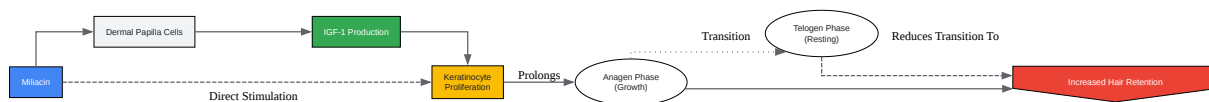
Phototrichogram Methodology

- **Target Area Selection and Preparation:** A small, representative area of the scalp is selected. The hair in this target area is clipped short to allow for clear visualization of the scalp.[7][8]
- **Baseline Imaging:** High-resolution digital images of the target area are captured using a specialized camera or dermatoscope. This provides the baseline measurement of hair density (number of hairs per cm²) and the initial status of anagen and telogen hairs.[7][8]
- **Follow-up Imaging:** After a defined period (e.g., 2-5 days for growth rate, or at the end of the study period for density changes), another set of images is taken of the exact same target area. A temporary tattoo can be used to ensure precise relocation.[9]
- **Image Analysis:** The images are analyzed using specialized software. By comparing the baseline and follow-up images, researchers can differentiate between anagen hairs (which will have grown in length) and telogen hairs (which will not have grown).[7][9] This allows for the calculation of:
 - Total hair density
 - Anagen hair density
 - Telogen hair density
 - Anagen-to-telogen ratio

Mechanism of Action: Signaling Pathways

Miliacin is believed to exert its effects on hair growth by stimulating key signaling pathways within the hair follicle. The primary proposed mechanism involves the activation of keratinocyte proliferation and the modulation of growth factors.[1][10][11]

Proposed Signaling Pathway for Miliacin

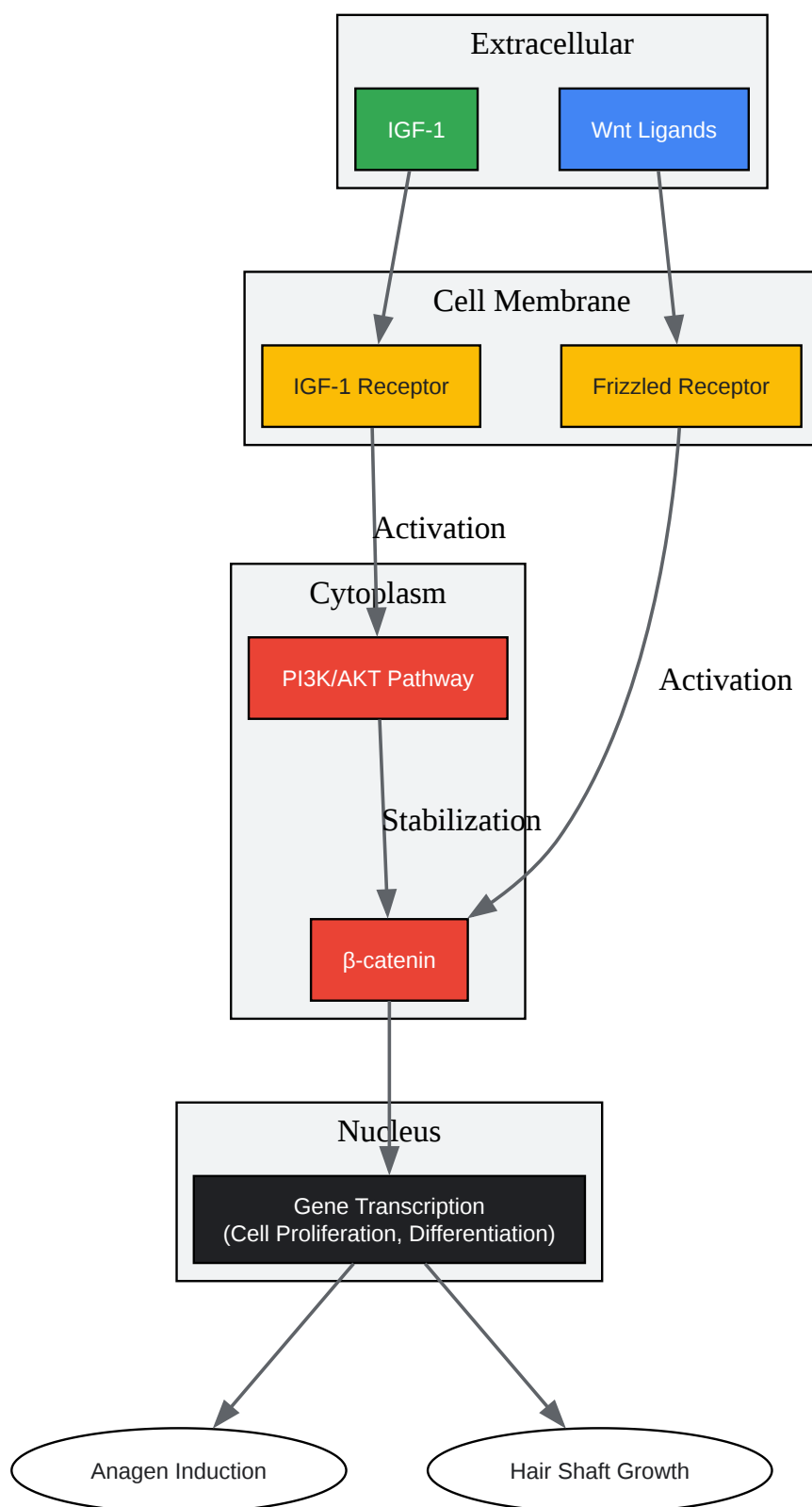


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Caption: Proposed mechanism of **miliacin** on the hair growth cycle.

Wnt/ β -catenin and IGF-1 Signaling in Hair Follicle Growth

The Wnt/ β -catenin and Insulin-like Growth Factor 1 (IGF-1) signaling pathways are crucial regulators of hair follicle development and the hair growth cycle. **Miliacin** is thought to influence these pathways, leading to increased cell proliferation in the hair bulb.



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Caption: Simplified Wnt/β-catenin and IGF-1 signaling in hair follicles.

Conclusion

The clinical evidence for **miliacin**, specifically when encapsulated with polar lipids, demonstrates a significant effect on reducing the proportion of hair in the telogen phase, thereby addressing a key aspect of hair loss. While direct comparative data with mainstream treatments like finasteride and minoxidil is limited by differing study designs, the observed reduction in telogen density positions **miliacin** as a noteworthy compound for further investigation in the management of hair shedding. The proposed mechanism of action, centered on the stimulation of keratinocyte proliferation and interaction with key hair growth signaling pathways, provides a solid foundation for future research and development in this area.

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